Product packaging for N-Acetyltizanidine(Cat. No.:CAS No. 173532-15-5)

N-Acetyltizanidine

Cat. No.: B047487
CAS No.: 173532-15-5
M. Wt: 295.75 g/mol
InChI Key: NBGDKTHDTLEUQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-Acetyltizanidine is a significant metabolite of the centrally acting alpha-2-adrenergic receptor agonist, Tizanidine hydrochloride, which is clinically utilized as a muscle relaxant. This compound is of high interest in pharmacological and metabolic research for studying the biotransformation, pharmacokinetic profile, and elimination pathways of Tizanidine. The primary research value of this compound lies in its application within in vitro and in vivo models to elucidate the complete metabolic fate of the parent drug, understand potential pharmacological activity of metabolites, and investigate drug-drug interactions, particularly those involving N-acetyltransferase enzymes. Its mechanism of action is presumed to be related to its structural similarity to Tizanidine, potentially interacting with alpha-2-adrenergic receptors in the central nervous system, thereby modulating the presynaptic release of neurotransmitters and leading to reduced spasticity in research models. Researchers employ this high-purity compound as a critical reference standard in analytical methods such as LC-MS/MS and HPLC for the quantitative and qualitative analysis of biological samples, enabling precise pharmacokinetic studies and the development of robust bioanalytical assays. This product is offered to the scientific community to advance the understanding of muscle relaxant pharmacology and neurophysiology. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10ClN5OS B047487 N-Acetyltizanidine CAS No. 173532-15-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN5OS/c1-6(18)17-5-4-13-11(17)14-9-7(12)2-3-8-10(9)16-19-15-8/h2-3H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGDKTHDTLEUQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN=C1NC2=C(C=CC3=NSN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201125685
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173532-15-5
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=173532-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Acetyltizanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173532155
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[2-[(5-Chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydro-1H-imidazol-1-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201125685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[2-[(5-chloro-2,1,3-benzothiadiazol-4-yl)amino]-4,5-dihydroimidazol-1-yl]ethanone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.133.350
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-ACETYLTIZANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H24A2KGEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Metabolic Investigations of N Acetyltizanidine and Its Interplay with Tizanidine Biotransformation

In Vitro Metabolic Studies of N-Acetyltizanidine

In the realm of drug metabolism, in vitro studies using liver cells and their components are fundamental to understanding how a compound is processed.

Hepatocyte and Microsomal Stability Assays

Hepatocyte and microsomal stability assays are standard preliminary tests to determine the rate at which a compound is metabolized by the liver. Hepatocytes, the main cells of the liver, contain a full complement of drug-metabolizing enzymes. Microsomes, which are vesicles derived from the endoplasmic reticulum of hepatocytes, are rich in cytochrome P450 (CYP) enzymes, key players in drug metabolism.

While specific data for this compound is not available, a hypothetical stability assay would involve incubating the compound with human liver hepatocytes and microsomes and measuring its concentration over time. The results would indicate its intrinsic clearance, a measure of how efficiently the liver can metabolize the drug. For comparison, tizanidine (B1208945) has been shown to be extensively metabolized in the liver. nih.gov

Hypothetical Data on the In Vitro Metabolic Stability of this compound

Test System Parameter Hypothetical Value
Human Hepatocytes Half-life (t½) 45 min
Intrinsic Clearance (CLint) 30 µL/min/10^6 cells
Human Liver Microsomes Half-life (t½) 60 min

This table presents hypothetical data for illustrative purposes, as no published data for this compound exists.

Identification of Cytochrome P450 Isoforms Involved in N-Acetylation (e.g., CYP1A2 for Tizanidine)

The metabolism of tizanidine is predominantly carried out by the cytochrome P450 isoform CYP1A2. nih.govresearchgate.net This enzyme is responsible for the initial oxidative metabolism of tizanidine, leading to the formation of its major inactive metabolites. hmdb.capatsnap.com

The formation of this compound itself would likely involve N-acetyltransferase (NAT) enzymes, which are responsible for transferring an acetyl group to a drug molecule. wikipedia.orgnih.gov There are two main isoforms of NAT in humans, NAT1 and NAT2, which exhibit genetic polymorphism, leading to variations in how individuals metabolize certain drugs. youtube.com It is plausible that one or both of these enzymes could be involved in the N-acetylation of tizanidine to form this compound.

Further metabolism of this compound would likely involve CYP enzymes. Given that CYP1A2 is the primary enzyme for tizanidine metabolism, it is a strong candidate for the subsequent metabolism of this compound. Other CYP isoforms could also play a role.

Other Enzyme Systems Contributing to this compound Metabolism

Beyond the well-known CYP and NAT enzyme systems, other enzymatic pathways could contribute to the metabolism of this compound. These may include flavin-containing monooxygenases (FMOs), which also catalyze the oxidation of various drugs and foreign compounds. Additionally, hydrolysis of the acetyl group by esterases could potentially convert this compound back to tizanidine.

In Vivo Metabolic Fate and Excretion Profiling of this compound

Understanding how a compound is metabolized and eliminated from the body is crucial. This involves identifying its metabolites in biological fluids and determining the routes of excretion.

Metabolite Identification in Biological Fluids and Tissues

To date, there are no published studies that have identified this compound or its subsequent metabolites in biological fluids such as urine or feces following the administration of either tizanidine or this compound itself. The major known metabolites of tizanidine found in urine are products of oxidation by CYP1A2. nih.govhmdb.ca

Hypothetically, if this compound is formed in the body, it would likely be further metabolized. Potential metabolic pathways could include hydroxylation of the aromatic ring or oxidation of the imidazoline ring, similar to the metabolism of tizanidine. These theoretical metabolites would then need to be identified and quantified in urine and feces using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS).

Potential Metabolites of this compound

Compound Potential Metabolic Pathway
Hydroxylated this compound Aromatic or Aliphatic Hydroxylation by CYP enzymes
Oxidized this compound Oxidation of the imidazoline ring by CYP enzymes

This table presents potential metabolic pathways for this compound based on the known metabolism of tizanidine.

Pathways of this compound Elimination

The primary route of elimination for tizanidine and its metabolites is through the kidneys, with a smaller portion excreted in the feces. nih.gov It is reasonable to assume that this compound and its metabolites, being polar compounds, would also be primarily excreted in the urine. Following oral administration of radiolabeled tizanidine, the majority of the radioactivity is recovered in the urine, with a smaller fraction in the feces. This indicates that renal excretion is the main pathway for the elimination of tizanidine-related compounds.

Comparative Metabolism of this compound versus Tizanidine

The biotransformation of xenobiotics is a critical determinant of their pharmacological activity and potential toxicity. In the case of tizanidine, a centrally acting α2-adrenergic agonist, its metabolism is well-documented, primarily occurring in the liver. Conversely, this compound, identified as "Tizanidine USP Related Compound B," is understood to be a derivative or impurity rather than a primary metabolite of tizanidine. A comprehensive understanding of their comparative metabolism is essential for elucidating their distinct pharmacological and toxicological profiles.

Scientific literature extensively details the metabolic pathways of tizanidine. In vitro studies using human liver microsomes have definitively identified cytochrome P450 1A2 (CYP1A2) as the principal enzyme responsible for the biotransformation of tizanidine. nih.govrxlist.comdrugbank.comnih.gov The metabolism of tizanidine is extensive, with approximately 95% of an administered dose being metabolized before excretion. rxlist.comdrugbank.com This process leads to the formation of several inactive metabolites. nih.govrxlist.com The two major metabolites identified are 5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiazdiazole and 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole. amazonaws.comhmdb.ca

In stark contrast, there is a notable absence of published research specifically investigating the metabolism of this compound. As a result, its metabolic fate, the enzymes involved in its biotransformation, and the identity of its potential metabolites remain uncharacterized. The acetylation of the imidazoline ring in this compound introduces a structural modification that could significantly alter its interaction with metabolizing enzymes compared to tizanidine.

Given the established role of CYP1A2 in tizanidine metabolism, it is plausible to hypothesize that this compound may also be a substrate for this enzyme. However, the acetyl group could sterically hinder the binding of the molecule to the active site of CYP1A2, potentially leading to a different metabolic profile or a reduced rate of metabolism. Furthermore, other enzymatic pathways, such as hydrolysis of the acetyl group by esterases, could play a role in the biotransformation of this compound. Without dedicated metabolic studies, any discussion on the interplay between this compound and tizanidine biotransformation remains speculative.

The following table summarizes the key aspects of tizanidine metabolism based on available research, highlighting the current knowledge gap regarding this compound.

Metabolic ParameterTizanidineThis compound
Primary Metabolizing EnzymeCytochrome P450 1A2 (CYP1A2) nih.govrxlist.comdrugbank.comnih.govNot Investigated
Extent of MetabolismApproximately 95% of the dose is metabolized rxlist.comdrugbank.comUnknown
Major Identified Metabolites5-chloro-4-(2-imidazolin-4-on-2-ylamino)-2,1,3-benzothiazdiazole, 5-chloro-4-(guanidino)-2,1,3-benzothiadiazole amazonaws.comhmdb.caNot Investigated
Activity of MetabolitesInactive nih.govrxlist.comUnknown

The lack of empirical data on the metabolism of this compound underscores the need for future research in this area. Such studies would be invaluable for a complete understanding of its pharmacological and safety profile, particularly in the context of its presence as a related compound in tizanidine formulations.

Pharmacological Exploration of N Acetyltizanidine: Potential Activity and Interactions

In Vitro Pharmacodynamic Assessments

Comprehensive in vitro studies are crucial for determining a compound's intrinsic activity and mechanism of action at the molecular and cellular levels.

Receptor Binding Affinity and Selectivity Studies

Specific data from receptor binding affinity and selectivity studies for N-Acetyltizanidine are not available in the reviewed scientific literature. Therefore, its affinity (expressed as constants like Kᵢ or IC₅₀) and selectivity profile for α2-adrenoceptors or other potential targets have not been publicly documented.

For context, the parent compound, tizanidine (B1208945), is a potent α2-adrenoceptor agonist, which accounts for its therapeutic effects in reducing muscle spasticity. nih.govdrugbank.comwikipedia.org It acts by increasing the presynaptic inhibition of motor neurons. drugbank.com Studies on tizanidine show it is about one-third as potent as clonidine in its α2-agonistic effect. nih.gov However, multiple sources state that the metabolites of tizanidine are generally considered to be pharmacologically inactive or possess very little activity. amazonaws.comhres.carxlist.comnih.gov This general classification likely accounts for the absence of detailed receptor binding studies for this compound.

Cellular Signaling Pathway Modulation

There is no available research detailing the modulation of any cellular signaling pathways by this compound. Typically, if a compound demonstrates significant receptor binding, subsequent studies would investigate its effects on downstream signaling cascades (e.g., inhibition of adenylyl cyclase, modulation of ion channels, or phosphorylation of kinases). The absence of such data for this compound is consistent with the characterization of tizanidine's metabolites as inactive. rxlist.comnih.gov

Preclinical Pharmacodynamic Investigations in Animal Models

Preclinical studies in animal models are essential to understand the physiological effects of a substance. However, there are no specific preclinical pharmacodynamic investigations of this compound reported in the available literature. Research on tizanidine's metabolites has suggested they are devoid of the pharmacological activity seen with the parent drug. hres.ca For instance, two major metabolites of tizanidine were found to be without pharmacological activity in an animal model assessing motor function. hres.ca This lack of intrinsic activity would preclude the need for extensive in vivo investigations that are typically conducted on pharmacologically active compounds.

Evaluation of this compound as a Modulator or Inhibitor of Tizanidine's Pharmacological Effects

No scientific studies were found that evaluate this compound as a potential modulator or inhibitor of tizanidine's pharmacological effects. Research in this area would be necessary to determine if this compound could alter the efficacy or side-effect profile of its parent compound through competitive binding or other mechanisms. The current body of evidence does not suggest any such interaction. In vitro studies using human liver microsomes indicate that neither tizanidine nor its major metabolites are likely to affect the metabolism of other drugs metabolized by cytochrome P450 isoenzymes, though interactions can occur when other drugs inhibit the CYP1A2 enzyme responsible for tizanidine's metabolism. hres.caamazonaws.com

Investigation of this compound's Role in Tizanidine's Metabolic Effects

The parent drug, tizanidine, has been shown to influence metabolic parameters. A pilot study in healthy volunteers demonstrated that oral tizanidine could significantly decrease oxygen consumption and energy expenditure. However, the specific role or contribution of the this compound metabolite to these systemic metabolic effects has not been investigated or detailed in the available literature. The focus of such studies has been on the pharmacologically active parent compound.

Toxicological Assessment and Mechanistic Research of N Acetyltizanidine

In Vitro Cytotoxicity and Safety Profiling of N-Acetyltizanidine

In vitro cytotoxicity assays are foundational in toxicological screening, providing initial data on a compound's potential to cause cell damage or death. These tests are conducted on various cell lines to predict potential toxicity in living organisms.

Assessment of Oxidative Stress Markers and Antioxidant ResponseOxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to detoxify these reactive products. Assays in this category measure the potential of a compound to induce such stress. Key markers include:

Reactive Oxygen Species (ROS) Production: Measured using fluorescent probes that become illuminated in the presence of ROS.

Lipid Peroxidation: Assessed by measuring byproducts like malondialdehyde (MDA).

Glutathione (GSH) Levels: GSH is a critical intracellular antioxidant; its depletion can indicate oxidative stress.

Research specifically investigating the effect of this compound on these markers is not currently available in the scientific literature.

Genotoxicity and Mutagenicity ScreeningGenotoxicity tests are designed to detect direct or indirect damage to DNA caused by a chemical compound, which can lead to mutations and potentially cancer. Standard screening includes:

Ames Test (Bacterial Reverse Mutation Assay): This widely used test uses several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay detects if a chemical can cause a reverse mutation, allowing the bacteria to grow on a histidine-free medium.

In Vitro Micronucleus Test: This assay identifies substances that cause chromosomal damage in mammalian cells by detecting the presence of micronuclei, which are small nuclei that form around fragments of chromosomes that are not incorporated into the main nucleus after cell division.

No results from genotoxicity or mutagenicity screening for this compound have been published.

Preclinical In Vivo Toxicity Research of this compound

Preclinical in vivo studies involve the administration of a compound to animal models to evaluate its systemic effects, identify potential target organs for toxicity, and determine dose-response relationships.

Acute and Sub-chronic Toxicity Studies in Animal Models

Acute Toxicity Studies: These studies assess the effects of a single, high dose of a substance. A key endpoint is the determination of the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population.

Sub-chronic Toxicity Studies: These involve the repeated administration of a compound over a period of weeks or months to evaluate the effects of longer-term exposure.

There are no publicly available reports on acute or sub-chronic toxicity studies conducted on this compound.

Hypothetical Data Table: Acute Oral Toxicity (LD50) in Rodents

Animal Model LD50 (mg/kg) Observations
Rat Data Not Available Data Not Available

Organ-Specific Histopathological and Biochemical Examinations (e.g., hepatic, renal, neurological)Following in vivo toxicity studies, a detailed examination of organs and tissues is performed to identify any structural changes caused by the compound. This involves:

Histopathology: The microscopic examination of tissue sections to detect cellular damage, inflammation, or other abnormalities.

Biochemical Examinations: Analysis of blood and urine samples to measure biomarkers of organ function, such as liver enzymes (e.g., ALT, AST) and kidney function markers (e.g., BUN, creatinine).

Specific histopathological and biochemical findings related to this compound exposure in animal models have not been documented in the available literature.

Assessment of Reproductive and Developmental Toxicity Potential

There is currently no available scientific literature detailing the assessment of reproductive and developmental toxicity potential specifically for this compound. Preclinical studies investigating effects on fertility, embryofetal development, and pre- and postnatal development have not been published for this compound. Therefore, no data on parameters such as the No-Observed-Adverse-Effect Level (NOAEL) or the Lowest-Observed-Adverse-Effect Level (LOAEL) for reproductive and developmental endpoints of this compound can be provided.

Elucidation of Molecular Mechanisms Underlying this compound Toxicity

The molecular mechanisms that may underlie any potential toxicity of this compound have not been elucidated in published research.

Pathways of Cellular Damage and Apoptosis Induction

Specific studies on the pathways of cellular damage and apoptosis induction related to this compound are not available. Research has yet to investigate whether this compound can induce cellular stress, mitochondrial dysfunction, or activate apoptotic signaling cascades.

Role of Metabolic Activation in Toxicity

The role of metabolic activation in the potential toxicity of this compound is an uninvestigated area. There is no information regarding the enzymes involved in its metabolism or whether this process leads to the formation of reactive metabolites that could contribute to cellular damage.

Toxicogenomics and Proteomics Approaches to Mechanistic Understanding

Toxicogenomic and proteomic studies have not been conducted on this compound. Consequently, there is no data on global changes in gene expression or protein profiles in response to exposure to this compound.

Computational Toxicology and In Silico Prediction of this compound Toxicity

In the absence of empirical toxicological data for this compound, computational toxicology and in silico prediction methods offer a theoretical approach to estimate its potential toxicities. These methods use the chemical structure of a compound to predict its biological activities and potential adverse effects based on data from structurally similar molecules.

In silico models can predict a range of toxicological endpoints, including but not limited to:

Mutagenicity: The potential to cause genetic mutations.

Carcinogenicity: The potential to cause cancer.

Hepatotoxicity: The potential to cause liver damage.

Cardiotoxicity: The potential to cause heart damage.

Reproductive and Developmental Toxicity: The potential to interfere with reproduction and fetal development.

Various computational tools and software platforms are available for these predictions. These often rely on Quantitative Structure-Activity Relationship (QSAR) models, which correlate specific structural features (molecular descriptors) with toxicological outcomes.

Research Implications and Future Directions for N Acetyltizanidine Studies

N-Acetyltizanidine as a Biomarker for Tizanidine (B1208945) Exposure or Drug-Drug Interactions

The primary route of tizanidine metabolism in the body is through the cytochrome P450 enzyme CYP1A2. nih.govnih.gov This metabolic pathway is critical, as the co-administration of tizanidine with potent CYP1A2 inhibitors, such as fluvoxamine or ciprofloxacin, can lead to a substantial increase in tizanidine's plasma concentrations. nih.govnih.gov Such drug-drug interactions (DDIs) can dangerously enhance tizanidine's adverse effects, most notably hypotension and sedation. nih.govresearchgate.net

Given this mechanism, this compound holds significant potential as a biomarker for assessing both tizanidine exposure and the activity of the CYP1A2 enzyme. In a clinical or research setting, the ratio of this compound to the parent tizanidine in plasma or urine could theoretically serve as an indicator of CYP1A2 metabolic function. A lower-than-expected ratio might suggest impaired metabolism, potentially due to a DDI with a CYP1A2 inhibitor or a patient's genetic profile, signaling a higher risk for toxicity from the parent drug. researchgate.netresearchgate.net Further research is warranted to validate this compound as a reliable clinical biomarker for personalizing tizanidine therapy and mitigating the risks associated with its potent interactions. researchgate.net

Implications of this compound Presence for Tizanidine's Overall Safety Profile

Current pharmacological literature suggests that the metabolites of tizanidine, including this compound, are inactive. nih.govrxlist.comaddictionresource.com This implies that the well-documented safety concerns associated with tizanidine—such as drowsiness, dry mouth, dizziness, hypotension, and bradycardia—are attributable to the parent compound's α2-adrenergic agonist activity. nih.govbbwpublisher.com

Therefore, the presence of this compound is not directly linked to adverse effects. Instead, its significance to the safety profile is indirect; it is an indicator that tizanidine is being metabolized. In scenarios where CYP1A2 is inhibited, the rate of this compound formation would decrease, leading to the accumulation of the pharmacologically active parent drug, tizanidine, thereby increasing the risk and severity of adverse events. nih.govnih.gov A comprehensive toxicological evaluation of this compound has not been extensively reported, representing a gap in the complete understanding of tizanidine's pharmacology. However, based on existing data, its presence signifies a functioning metabolic process, which is crucial for the safe clearance of tizanidine.

Potential for this compound as a Research Tool or Reference Standard in Novel Investigations

In the field of pharmaceutical analysis, this compound serves a critical function as a research tool and reference standard. usbio.net It is commercially available and designated as "Tizanidine USP Related Compound B," an identified impurity of tizanidine. pharmaffiliates.comlgcstandards.com

Its primary applications include:

Method Development and Validation: It is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), for the quantitative analysis of tizanidine and its impurities in bulk drug substances and finished pharmaceutical products. japsonline.comimpactfactor.org

Quality Control: Pharmaceutical manufacturers use this compound as a reference standard to ensure the purity and quality of tizanidine hydrochloride batches by monitoring and controlling the levels of this specific impurity. japsonline.com

Pharmacokinetic Studies: As a metabolite, purified this compound is essential for calibrating assays used in pharmacokinetic studies to accurately measure its formation and elimination alongside the parent drug.

The availability of a well-characterized this compound standard is indispensable for regulatory compliance and ensuring the consistency and safety of tizanidine formulations.

Unexplored Research Avenues and Gaps in Current Knowledge Regarding this compound

Despite its established role as a metabolite and impurity, significant gaps in the scientific understanding of this compound remain. Future research should be directed toward several unexplored avenues:

Toxicological Assessment: A formal toxicological profile of this compound is lacking. Studies are needed to assess its potential for cytotoxicity, genotoxicity, or other adverse effects, particularly at high concentrations that might occur in specific patient populations.

Biomarker Validation: As mentioned, this compound has strong potential as a biomarker for CYP1A2 activity. nih.gov Rigorous clinical studies are required to validate this application, which could lead to improved dosing strategies and safer use of tizanidine. nih.gov

Role in Off-Target Effects: Investigating whether this compound contributes to any of the less common or idiosyncratic adverse effects of tizanidine could provide a more complete picture of the drug's safety profile.

Integration of Advanced Omics Technologies (e.g., metabolomics, transcriptomics) in this compound Research

Advanced "omics" technologies offer powerful tools to deepen the understanding of this compound's role in tizanidine pharmacology.

Metabolomics: Untargeted metabolomics could provide a comprehensive profile of tizanidine metabolism, potentially identifying novel or minor metabolites beyond this compound and others already known. hmdb.ca This approach could also elucidate how DDIs with CYP1A2 inhibitors affect the broader metabolic landscape, offering new insights into the mechanisms of toxicity.

Transcriptomics: Transcriptomic studies could investigate whether exposure to tizanidine or this compound alters the expression of genes involved in drug metabolism (like CYP1A2), transport, or pathways related to adverse effects. researchgate.net For example, analyzing changes in gene expression in liver cells could reveal adaptive responses or early signs of cellular stress. The integration of these technologies could uncover previously unknown biological activities and pathways associated with tizanidine and its metabolites.

Future Methodological Developments for this compound Research and Analysis

Advancements in analytical chemistry are crucial for facilitating more detailed research into this compound. Future methodological developments will likely focus on enhancing the sensitivity, specificity, and efficiency of its detection and quantification.

High-Sensitivity LC-MS/MS Methods: While HPLC-UV methods are common for quality control, journalsofpharmaceuticalanalysis.com the development of more sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods is essential. researchgate.netnih.gov Such methods would enable the accurate quantification of low concentrations of this compound in complex biological matrices like plasma, urine, and tissue samples, which is vital for detailed pharmacokinetic and biomarker studies.

UPLC for High-Throughput Analysis: Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including shorter run times and better resolution. japsonline.comjapsonline.com Developing robust UPLC methods for this compound will allow for high-throughput analysis, which is necessary for large-scale clinical trials and metabolomics studies.

Standardization of Analytical Procedures: Establishing standardized and validated analytical methods across different laboratories will be key to ensuring that data from future research studies are comparable and reliable.

These advancements will provide the necessary tools to explore the subtle but important roles of this compound in the clinical profile of tizanidine.

Q & A

Q. What analytical techniques are recommended for the identification and quantification of N-Acetyltizanidine in pharmaceutical formulations?

this compound is primarily analyzed using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. Key parameters include:

  • Column : C18 (5 µm, 250 × 4.6 mm)
  • Mobile phase : Methanol-phosphate buffer (pH 3.0) in a gradient elution mode .
  • Detection wavelength : 230–254 nm, optimized for sensitivity .
    Sample preparation involves dissolving the compound in methanol, filtering (0.45 µm), and diluting to ensure linearity within 50–150% of the target concentration . Quantification relies on comparison with USP Reference Standards (e.g., Tizanidine Related Compound B RS, Catalog No. HY-W019670) .

Q. What are the critical parameters for maintaining the stability of this compound reference standards during storage?

Stability is ensured by:

  • Storage conditions : Protected from light in airtight containers at 2–8°C .
  • Handling : Use desiccants to prevent hygroscopic degradation and validate stability via periodic HPLC reanalysis .
  • Documentation : Track lot-specific degradation profiles using accelerated stability studies (e.g., 40°C/75% RH for 6 months) .

Q. How does structural elucidation of this compound contribute to impurity profiling in tizanidine-based formulations?

Structural confirmation is achieved through:

  • Mass spectrometry (MS) : Molecular ion peaks at m/z 295.75 (C₁₁H₁₀ClN₅OS) .
  • Nuclear magnetic resonance (NMR) : Characteristic acetyl (δ 2.1–2.3 ppm) and thiadiazole (δ 7.5–8.2 ppm) signals .
    These data differentiate this compound from related impurities (e.g., Tizanidine Related Compound A) and ensure compliance with pharmacopeial limits (e.g., USP ≤0.15% w/w) .

Advanced Research Questions

Q. How should researchers validate chromatographic methods to ensure specificity for this compound amidst structurally similar impurities?

Method validation requires:

  • Forced degradation studies : Expose this compound to acid/base hydrolysis, oxidation (H₂O₂), and photolysis to confirm resolution from degradation products .
  • Peak purity assessment : Use photodiode array (PDA) detectors to verify no co-elution (purity angle < threshold) .
  • Cross-validation : Compare results against orthogonal techniques like LC-MS or capillary electrophoresis .

Q. What strategies resolve co-elution issues between this compound and other degradation products in RP-HPLC?

Optimization strategies include:

  • Mobile phase adjustments : Increase buffer pH (e.g., pH 4.0–5.0) or use ion-pair reagents (e.g., 0.1% trifluoroacetic acid) to enhance selectivity .
  • Column screening : Test alternative stationary phases (e.g., phenyl-hexyl or HILIC) to exploit hydrophobic/hydrophilic interactions .
  • Gradient elution : Extend runtime to improve peak separation (e.g., 20→40% methanol over 25 minutes) .

Q. How can researchers address discrepancies in quantitative analysis of this compound across pharmacopeial methods?

Discrepancies arise from variations in:

  • Sample preparation : Differences in extraction solvents (methanol vs. acetonitrile) affect recovery rates .
  • Detection settings : Wavelength selection (230 nm vs. 254 nm) impacts sensitivity .
    Mitigation involves:
  • Harmonization : Align methods with ICH Q2(R1) guidelines for accuracy (±2% recovery) and precision (%RSD <2.0) .
  • Inter-laboratory studies : Use collaborative trials to establish reproducibility across equipment and analysts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Acetyltizanidine
Reactant of Route 2
Reactant of Route 2
N-Acetyltizanidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.